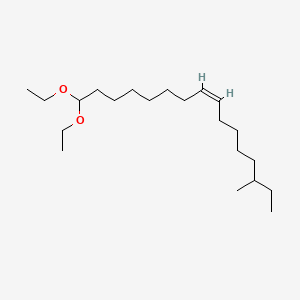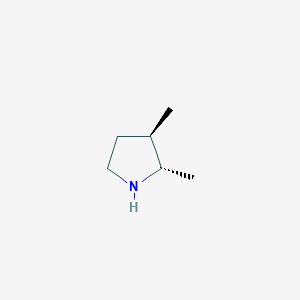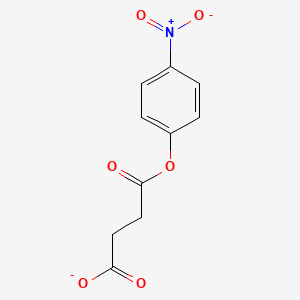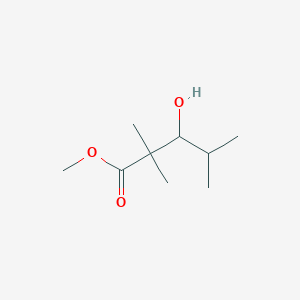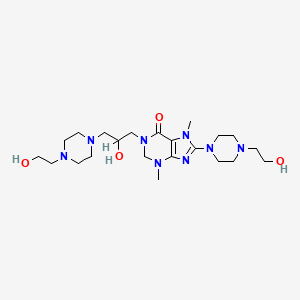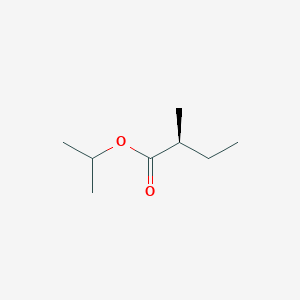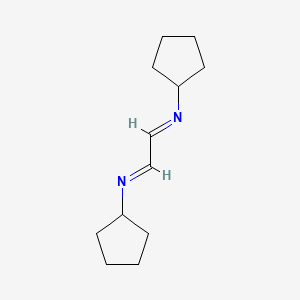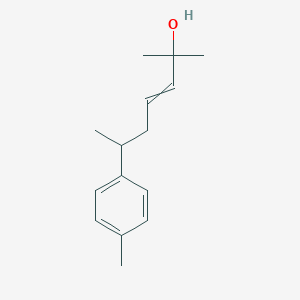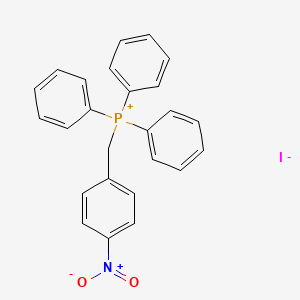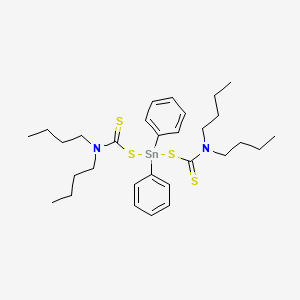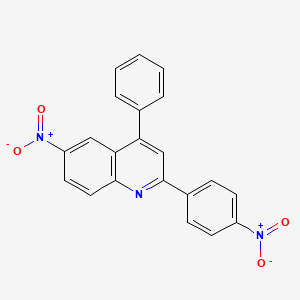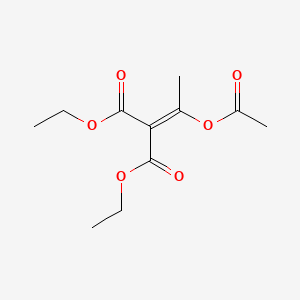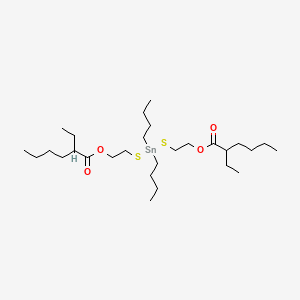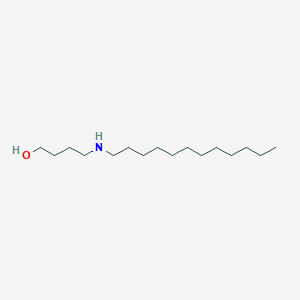
4-(Dodecylamino)butan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dodecylamino)butan-1-OL is a chemical compound with the molecular formula C16H35NO. It is a derivative of butanol, where the hydroxyl group is attached to the first carbon, and a dodecylamino group is attached to the fourth carbon. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecylamino)butan-1-OL typically involves the reaction of 1-butanol with dodecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-butanol and dodecylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as an acid or base, to facilitate the nucleophilic substitution reaction.
Temperature and Pressure: The reaction is carried out at elevated temperatures (around 100-150°C) and atmospheric pressure.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Dodecylamino)butan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-(Dodecylamino)butanal, while reduction can produce 4-(Dodecylamino)butane.
Scientific Research Applications
4-(Dodecylamino)butan-1-OL has several scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used in the study of cell membranes and protein interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of 4-(Dodecylamino)butan-1-OL involves its interaction with lipid bilayers and proteins. The dodecylamino group interacts with hydrophobic regions, while the hydroxyl group interacts with hydrophilic regions. This amphiphilic nature allows the compound to disrupt lipid bilayers and alter protein conformations, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
4-(Hexylamino)butan-1-OL: Similar structure but with a shorter alkyl chain.
4-(Octylamino)butan-1-OL: Similar structure with an intermediate-length alkyl chain.
4-(Decylamino)butan-1-OL: Similar structure with a decyl group instead of a dodecyl group.
Uniqueness
4-(Dodecylamino)butan-1-OL is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting lipid bilayers and interacting with hydrophobic regions. This makes it particularly useful in applications requiring strong surfactant properties.
Properties
CAS No. |
72648-57-8 |
|---|---|
Molecular Formula |
C16H35NO |
Molecular Weight |
257.45 g/mol |
IUPAC Name |
4-(dodecylamino)butan-1-ol |
InChI |
InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18/h17-18H,2-16H2,1H3 |
InChI Key |
ZUQOCEKQIHPWFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


